molecular formula C9H12ClN3O3 B2981915 (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride CAS No. 1286208-57-8

(S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Cat. No.: B2981915
CAS No.: 1286208-57-8
M. Wt: 245.66
InChI Key: UIGNTUFZBQMBFZ-QRPNPIFTSA-N
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Description

(S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a chiral pyridine derivative of interest in medicinal chemistry and antimicrobial research. With a molecular formula of C9H12ClN3O3 and a molecular weight of 245.66 g/mol, this compound is supplied with a high purity of 95% or greater . Pyridine derivatives are privileged structures in drug discovery due to their widespread presence in bioactive molecules and their ability to improve water solubility . Specifically, compounds featuring a nitro-aromatic group linked to a nitrogen-containing heterocycle, such as a pyrrolidine, are investigated as potential precision antibiotics. Research on analogous structures has shown that fine-tuning the molecular periphery can lead to high selectivity against specific microbial targets, including ESKAPE pathogens and Mycobacterium tuberculosis . This makes (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride a valuable building block for synthesizing novel compounds to combat drug-resistant bacteria . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

5-nitro-2-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.ClH/c13-12(14)7-1-2-9(11-5-7)15-8-3-4-10-6-8;/h1-2,5,8,10H,3-4,6H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGNTUFZBQMBFZ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the following steps:

    Nitration of Pyridine: The initial step involves the nitration of pyridine to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Pyrrolidin-3-yloxy Group: The next step involves the introduction of the pyrrolidin-3-yloxy group. This can be done by reacting the nitrated pyridine with pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidin-3-yloxy group may enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride
  • Substituents : A methyl group at the 3-position of the pyridine ring instead of a nitro group at the 5-position.
  • Electronic Effects: The methyl group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound.
  • Applications : Primarily used in agrochemicals and chemical synthesis due to its versatility in creating derivatives for pest control and crop protection .
(R)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride
  • Stereochemistry : The (R)-enantiomer differs in the configuration of the pyrrolidine oxygen.
  • Biological Relevance : Enantiomers often exhibit divergent pharmacokinetics and target binding. For example, the (S)-form may show higher affinity for specific enzymes or receptors, while the (R)-form could be less active or even toxic .
2-(Bromomethyl)-6-(trifluoromethyl)pyridine
  • Substituents : Bromomethyl and trifluoromethyl groups introduce distinct reactivity (e.g., nucleophilic substitution) and lipophilicity.

Biological Activity

(S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, also known by its CAS number 1286208-33-0, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer properties, and mechanisms of action based on diverse scientific sources.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a nitro group and a pyrrolidin-3-yloxy group. Its molecular formula is C9H12ClN3O3C_9H_{12}ClN_3O_3, and it is classified under specialty materials. The presence of the nitro group is significant as it can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components .

The biological activity of (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is primarily attributed to its interaction with specific molecular targets:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that may disrupt normal cellular processes.
  • Binding Affinity : The pyrrolidin-3-yloxy group enhances the compound's binding affinity to various receptors or enzymes, potentially modulating their activity .

Antimicrobial Activity

Research indicates that (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride exhibits significant antimicrobial properties. Studies have shown:

  • Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, it exhibited a minimum inhibitory concentration (MIC) of 56 μg/mL against S. aureus and 55 μg/mL against E. coli when tested in vitro .
  • Antiviral Potential : Given the urgency for new antiviral agents during the COVID-19 pandemic, compounds like this have been explored for their potential effectiveness against viral pathogens .

Anticancer Properties

(S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride has also been investigated for its anticancer properties:

  • Protein Kinase Inhibition : Similar compounds have been identified as inhibitors of protein kinases involved in cancer progression. This suggests that (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride may play a role in cancer treatment by modulating signaling pathways associated with tumor growth .
  • Case Studies : In preclinical models, derivatives of pyridine compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 56 μg/mL against S. aureus; 55 μg/mL against E. coli
AntiviralPotential effectiveness against viral pathogens
AnticancerInhibition of protein kinases; apoptosis induction in cancer cells

Q & A

What synthetic strategies are effective for achieving enantiomeric purity in (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2-chloro-5-nitropyridine and (S)-pyrrolidin-3-ol. Key steps include:

  • Using chiral catalysts (e.g., (S)-proline derivatives) to retain stereochemical integrity.
  • Monitoring enantiomeric excess via chiral HPLC with a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min).
  • Final purification via recrystallization in ethanol/water (3:1 v/v) to achieve >98% enantiomeric purity.
    Reference:

How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

Methodological Answer:
Critical variables include:

  • Temperature: 80–100°C for substitution reactions to minimize side products.
  • Stoichiometry: 1.2:1 molar ratio of (S)-pyrrolidin-3-ol to nitro precursor.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst: 10 mol% KI accelerates halogen displacement.
VariableOptimal RangeYield Improvement
Temperature80–100°C15–20%
Catalyst (KI)10 mol%12%
SolventDMF18% vs. THF

Reference:

What advanced analytical techniques resolve structural ambiguities in nitro-pyrrolidine derivatives?

Methodological Answer:

  • LC-MS/MS: Confirms molecular ion ([M+H]+ at m/z 284.2) and fragmentation patterns.
  • 2D-NMR (HSQC, HMBC): Assigns pyrrolidine-oxypyridine connectivity.
  • X-ray crystallography: Resolves stereochemistry (requires single crystals from slow ether diffusion).
    Reference:

How do researchers address discrepancies in reported stability profiles of nitro-substituted pyrrolidine compounds?

Methodological Answer:

  • Accelerated stability studies: Test under varying pH (2–9) and temperatures (25–60°C) for 30 days.
  • Degradation analysis: Use HPLC-UV (λ = 254 nm) to quantify decomposition products.
  • Controlled storage: Anhydrous conditions at -20°C reduce hydrolysis of the nitro group.
ConditionDegradation Rate (30 days)Major Impurity
pH 2, 40°C8.2%5-Nitropyridin-2-ol
pH 7, 25°C1.5%None detected
Reference:

What purification strategies effectively remove pyridine hydrochloride byproducts?

Methodological Answer:

  • Recrystallization: Ethanol/water (3:1 v/v) at -20°C removes >95% pyridine hydrochloride.
  • Column chromatography: Silica gel with hexane:EtOAc (7:3 to 1:1 gradient).
MethodSolvent SystemPurity AchievedYield Loss
RecrystallizationEthanol/Water98.2%12–15%
Column ChromatographyHexane:EtOAc99.5%20–25%
Reference:

What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation (irritation threshold: 0.1 mg/m³).
  • First aid: For skin contact, rinse with 0.1 M HCl followed by water.
    Reference:

How do substituent positions on the pyridine ring influence reactivity?

Methodological Answer:
Comparative analysis of derivatives shows:

  • Nitro at C5 : Enhances electrophilicity for nucleophilic substitution.
  • Pyrrolidine-3-oxy at C2 : Steric hindrance reduces unwanted dimerization.
DerivativeReactivity (vs. Target)Key Feature
2-Chloro-4-(chloromethyl)pyridine40% lowerDual chloro groups
3-Nitro analog60% slower substitutionUnfavorable sterics
Reference:

What methodologies quantify trace oxygen content in anhydrous forms?

Methodological Answer:

  • Neutron activation analysis: Detects oxygen down to 0.01%.
  • HPLC-UV with derivatization: Post-column reaction with 2,4-dinitrophenylhydrazine (LOD: 0.05%).
    Reference:

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